N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
Description
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a structurally complex small molecule featuring a pyrrolidine-2-carboxamide core substituted with a 5-chlorothiophene sulfonyl group and a 3-carbamoyl-4,5-dimethylthiophen-2-yl moiety. The compound’s design incorporates a sulfonyl group and halogenated thiophene rings, which are common in antiparasitic and anticancer agents (e.g., niclosamide, nitazoxanide) . Structural characterization of such molecules often relies on crystallographic tools like SHELX and Mercury, which aid in resolving packing patterns and intermolecular interactions .
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S3/c1-8-9(2)25-16(13(8)14(18)21)19-15(22)10-4-3-7-20(10)27(23,24)12-6-5-11(17)26-12/h5-6,10H,3-4,7H2,1-2H3,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRDEOOCVQUHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A pyrrolidine ring
- Thiophene moieties
- A carbamoyl group
- A sulfonyl group
The molecular formula is , and it has various pharmacological implications due to its unique chemical features.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has shown promising results against WNT-dependent colon cancer. The compound selectively inhibits the Dishevelled (DVL1) protein involved in the WNT signaling pathway, which is crucial for cancer cell proliferation.
Key Findings:
- Inhibition of DVL1 : The compound exhibited an EC50 of 0.49 ± 0.11 μM for DVL1 inhibition, indicating strong binding affinity.
- Cell Growth Inhibition : In vitro assays demonstrated that the compound inhibited the growth of HCT116 colon cancer cells with an EC50 of 7.1 ± 0.6 μM, suggesting effective anticancer properties .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activities. Pyrrole-containing compounds are often associated with various biological activities, including:
- Antimicrobial effects
- Anti-inflammatory properties
Studies on similar pyrrole derivatives indicate that modifications in the thiophene and sulfonyl groups can enhance enzyme inhibition and antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the thiophene and pyrrolidine rings can lead to variations in potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased binding affinity to target proteins |
| Alteration of alkyl substituents on thiophene | Enhanced solubility and bioavailability |
| Variations in the sulfonyl group | Potentially alters enzyme inhibition profiles |
Case Studies
- Colon Cancer Model : In a study involving HCT116 cells, treatment with the compound resulted in significant ROS production, indicating a mechanism of action that may involve oxidative stress induction .
- Enzyme Inhibition Study : Research on related pyrrole derivatives showed that specific modifications could lead to enhanced antimicrobial activity against multi-drug resistant pathogens, suggesting a broader application for this class of compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cardiovascular Treatments
Research indicates that compounds similar to N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide exhibit significant activity against phosphodiesterases (PDEs), which play a crucial role in cardiovascular health. Specifically, these compounds can inhibit cGMP and cAMP phosphodiesterase activities, making them suitable for treating conditions such as heart failure and erectile dysfunction . The IC50 values (the concentration required to inhibit 50% of enzyme activity) of these compounds suggest their efficacy as therapeutic agents.
1.2 Anticancer Properties
The compound has shown promise in anticancer research. Its structural features allow it to interact with various biological targets involved in cancer progression. Studies have indicated that derivatives of thiophene-based compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This makes this compound a candidate for further investigation in oncology.
Materials Science Applications
2.1 Photochromic Materials
This compound has potential applications in the development of photochromic materials. Research has demonstrated that certain thiophene derivatives can undergo reversible transformations when exposed to light, leading to changes in their physical properties . This characteristic is valuable for applications in optical devices and sensors.
2.2 Organic Electronics
The electronic properties of this compound make it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances charge transport properties, which is essential for efficient device performance . Ongoing studies focus on optimizing these materials for better efficiency and stability.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide with structurally or functionally related compounds, focusing on substituent effects and bioactivity:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Replacements :
- Niclosamide’s nitro group is dispensable for TMEM16A antagonism; chlorine substitution (as in the target compound’s 5-chlorothiophene) retains activity .
- The target compound’s sulfonyl group mirrors nitazoxanide’s sulfonamide moiety, which enhances binding to hydrophobic pockets in ion channels .
Thiophene vs. Phenol Rings: The target compound’s dimethylthiophene and carbamoyl groups may improve solubility compared to niclosamide’s chlorophenol ring, which is associated with poor bioavailability .
Therapeutic Potential: While niclosamide and nitazoxanide are repurposed for cancer and viral infections due to TMEM16A blockade, the target compound’s bioactivity remains unvalidated. Its structural complexity suggests a tailored design for improved pharmacokinetics or target engagement.
Q & A
Q. Q1: What are the critical steps in synthesizing N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide, and how can yield optimization be achieved?
Methodological Answer: The synthesis typically involves:
Formation of the pyrrolidine-carboxamide core via cyclization or coupling reactions.
Introduction of sulfonyl groups (e.g., 5-chlorothiophen-2-ylsulfonyl) using sulfonylation reagents like chlorothiophene sulfonyl chloride under anhydrous conditions.
Functionalization of the thiophene ring with carbamoyl and dimethyl groups via nucleophilic substitution or condensation reactions.
Optimization Strategies:
- Use TLC and HPLC to monitor reaction progress and purity .
- Adjust solvent systems (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
- Employ column chromatography or recrystallization for purification .
Q. Q2: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on thiophene, sulfonyl linkage).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine and thiophene rings .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., carbamoyl C=O stretch ~1680 cm⁻¹, sulfonyl S=O ~1350 cm⁻¹) .
Advanced Research Questions
Q. Q3: How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Molecular Docking : Predict binding affinity to target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. Focus on interactions with the sulfonyl group and carbamoyl moiety .
- QSAR Studies : Correlate structural features (e.g., logP, steric parameters) with bioactivity data to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-protein complexes over time to refine design .
Q. Q4: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Validate Experimental Conditions :
- Ensure consistent assay protocols (e.g., cell lines, incubation times, controls) .
- Replicate studies under standardized conditions to isolate variables.
Structural Confirmation : Verify compound purity and identity via HPLC-MS to rule out degradation or isomerization .
Mechanistic Studies : Use kinetic assays or binding studies (e.g., SPR, ITC) to quantify target engagement and rule off-target effects .
Q. Q5: What strategies are recommended for elucidating the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In Vitro Assays :
- Liver Microsomal Stability Tests : Monitor degradation using LC-MS/MS to identify major metabolites .
- CYP450 Inhibition Screening : Assess potential drug-drug interactions .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in vivo .
- Computational ADME Prediction : Tools like GastroPlus or ADMET Predictor® can estimate bioavailability and clearance .
Synthesis and Reaction Design Considerations
Q. Q6: What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Pitfalls :
- Mitigation :
- Use flow chemistry for hazardous or temperature-sensitive steps .
- Implement DoE (Design of Experiments) to identify critical variables (e.g., pH, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
